![molecular formula C13H11N5O4S B13941598 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methylsulfonyl position.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as EGFR tyrosine kinase, which is relevant in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group are often studied for their potential as prodrugs or in photochemistry applications.
Uniqueness
6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of both the methylsulfonyl and nitrobenzyl groups allows for diverse chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H11N5O4S |
|---|---|
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
6-methylsulfonyl-1-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11N5O4S/c1-23(21,22)13-14-6-10-7-15-17(12(10)16-13)8-9-3-2-4-11(5-9)18(19)20/h2-7H,8H2,1H3 |
InChI-Schlüssel |
JAZFCVGVBRIZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C2C=NN(C2=N1)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




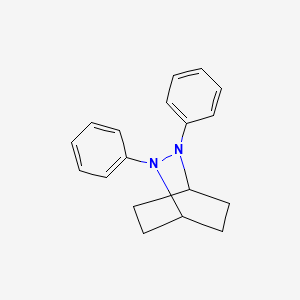

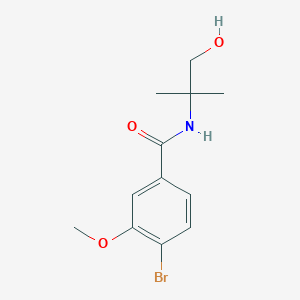

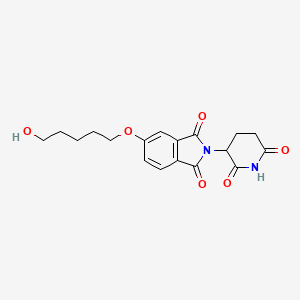
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

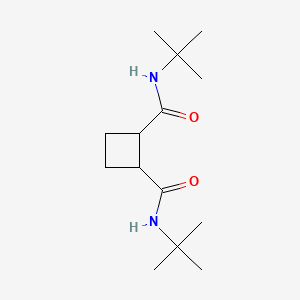
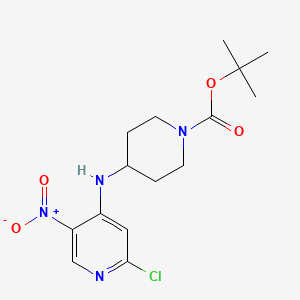
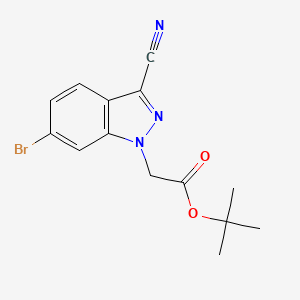
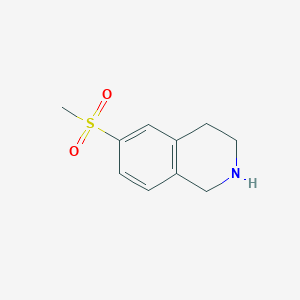
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
